What is the CAS registry number for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
What is the CAS registry number for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
An In-Depth Technical Guide to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS Registry Number: 1116589-04-8). The document delves into the synthesis, analytical characterization, safety protocols, and the significant potential of this molecule in the landscape of modern drug discovery. The unique combination of a rigid cyclobutane scaffold and an electron-withdrawing trifluoroethyl group imparts desirable physicochemical and pharmacological properties, making it a valuable building block for medicinal chemists. This guide is intended to be a key resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction: The Strategic Combination of Cyclobutane and Trifluoroethyl Moieties
In the realm of medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride emerges as a compound of significant interest due to its hybrid structure, which marries the conformational rigidity of a cyclobutane ring with the metabolic stability and electron-withdrawing nature of a trifluoroethyl group.[1][3]
The cyclobutane moiety, a four-membered carbocycle, introduces a degree of three-dimensionality and conformational constraint that can be highly advantageous in drug design. By locking otherwise flexible linkers into a more defined orientation, the entropic penalty upon binding to a biological target can be minimized, potentially leading to enhanced binding affinity.[1] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cycloalkanes, offering a unique spatial arrangement of substituents.[4]
The trifluoroethyl group, on the other hand, is a well-established feature in modern pharmaceuticals for its ability to enhance metabolic stability. The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This "metabolic blocking" can significantly increase a drug's half-life and improve its overall pharmacokinetic profile. Additionally, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functionalities, influencing binding interactions and cell permeability.
This guide will provide a detailed examination of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, a molecule that synergistically combines these two valuable structural motifs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development.
| Property | Value | Source |
| CAS Registry Number | 1116589-04-8 | |
| Molecular Formula | C₆H₁₁ClF₃N | |
| Molecular Weight | 189.61 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Controlled room temperature | |
| InChI Key | HRMVCAOWVABWFR-UHFFFAOYSA-N |
Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is through the reductive amination of cyclobutanone with 2,2,2-trifluoroethylamine.[5] This robust and versatile one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[5]
Reaction Scheme
Caption: General workflow for the synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.
Causality of Experimental Choices
The choice of reagents and conditions in a reductive amination protocol is critical for achieving high yield and purity.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations.[6] It is mild and selective for imines and iminium ions over ketones, which minimizes the side reaction of reducing the starting cyclobutanone. Its use in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is also advantageous.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often employed to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine.
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are commonly used to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
Final Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or dioxane.
Detailed Experimental Protocol (Representative)
This protocol describes a representative procedure for the synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.
Materials:
-
Cyclobutanone
-
2,2,2-Trifluoroethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether)
-
Diethyl ether
Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) in anhydrous DCM, add 2,2,2-trifluoroethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
-
Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath.
-
Add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride as a solid.
Analytical Characterization (Predicted)
Due to the limited availability of public spectral data for this specific compound, this section provides predicted analytical data based on its chemical structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Numbering scheme for NMR assignment predictions.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~3.5-3.8 ppm (m, 1H): Methine proton on the cyclobutane ring attached to the nitrogen (C1-H).
-
δ ~3.2-3.5 ppm (q, J ≈ 9 Hz, 2H): Methylene protons adjacent to the trifluoromethyl group (C5-H₂).
-
δ ~2.0-2.4 ppm (m, 4H): Methylene protons on the cyclobutane ring (C2-H₂ and C4-H₂).
-
δ ~1.7-2.0 ppm (m, 2H): Methylene protons on the cyclobutane ring (C3-H₂).
-
δ (broad s, 2H): N-H protons of the ammonium salt.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~124 ppm (q, J ≈ 278 Hz): Carbon of the trifluoromethyl group (C6).
-
δ ~55-60 ppm: Methine carbon on the cyclobutane ring attached to the nitrogen (C1).
-
δ ~48-52 ppm (q, J ≈ 33 Hz): Methylene carbon adjacent to the trifluoromethyl group (C5).
-
δ ~28-32 ppm: Methylene carbons on the cyclobutane ring (C2 and C4).
-
δ ~15-20 ppm: Methylene carbon on the cyclobutane ring (C3).
-
Mass Spectrometry (MS)
-
Predicted Molecular Ion (M+H)⁺: m/z 154.0838 (for the free base). The hydrochloride salt will not be observed directly.
-
Plausible Fragmentation Pattern:
-
Loss of the trifluoromethyl group ([M-CF₃]⁺).
-
Cleavage of the C-N bond to give fragments corresponding to the cyclobutyl moiety and the trifluoroethylamino moiety.
-
Ring-opening fragmentation of the cyclobutane ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
~2400-2800 cm⁻¹ (broad): N-H stretching vibrations of the secondary ammonium salt.[2]
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the cyclobutane ring.
-
~1620-1560 cm⁻¹: N-H bending vibration of the secondary ammonium salt.[2]
-
~1100-1350 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.
-
~1020-1250 cm⁻¹: C-N stretching vibration.[7]
Safety and Handling
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is classified as a hazardous substance.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Drug Development
The unique structural features of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
Scaffold for Novel Chemical Entities
This compound can serve as a versatile scaffold for the elaboration of more complex molecules. The secondary amine provides a convenient handle for further functionalization through reactions such as acylation, alkylation, or sulfonylation, allowing for the rapid generation of compound libraries for high-throughput screening.
Caption: Potential derivatization pathways for N-(2,2,2-trifluoroethyl)cyclobutanamine.
Bioisosteric Replacement and Conformational Constraint
The cyclobutane ring can act as a rigid bioisostere for more flexible alkyl chains or other cyclic systems.[1][4] Its incorporation can lead to improved target affinity by pre-organizing the molecule into a bioactive conformation.
Enhancement of Pharmacokinetic Properties
The presence of the trifluoroethyl group is expected to confer enhanced metabolic stability, a critical parameter in drug design.[3] By blocking potential sites of metabolism, this moiety can lead to a longer in vivo half-life and improved oral bioavailability.
Conclusion
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a valuable and versatile building block for drug discovery and development. Its synthesis via reductive amination is a robust and scalable process. The combination of a conformationally constrained cyclobutane ring and a metabolically stable trifluoroethyl group provides a powerful strategy for the design of novel therapeutics with enhanced pharmacological and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers looking to leverage the unique attributes of this compound in their drug discovery programs.
References
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. Available at: [Link]
-
IR: amines. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (C6H10F3N) - PubChemLite. Available at: [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. Available at: [Link]
- US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents.
-
Reductive Amination Reaction - OpenBU. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
3-(2,2,2-trifluoroethyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]
- EP 1 020 426 B9 - Googleapis.com.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]
-
(12) United States Patent. Available at: [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Application Note – Reductive Amination. Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC. Available at: [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
1 s2.0 S0731708525003644 Main | PDF | Mass Spectrometry - Scribd. Available at: [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]
-
N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride (C5H8F3N) - PubChemLite. Available at: [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available at: [Link]
-
Mass Fragmentation Characteristics of Ketamine Analogues. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available at: [Link]
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) - PubChem. Available at: [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. Available at: [Link]
-
Mass Spectral Fragmentation of VX - DTIC. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. gctlc.org [gctlc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. orgchemboulder.com [orgchemboulder.com]
